molecular formula C26H20F3N3OS B2444624 3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536706-02-2

3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2444624
CAS No.: 536706-02-2
M. Wt: 479.52
InChI Key: ROSQPXUNYVCXHW-UHFFFAOYSA-N
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Description

3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound featuring a pyrimidoindole core structure This compound is notable for its unique combination of functional groups, including dimethylphenyl, trifluoromethylphenyl, and methylsulfanyl moieties

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20F3N3OS/c1-15-10-16(2)12-19(11-15)32-24(33)23-22(20-8-3-4-9-21(20)30-23)31-25(32)34-14-17-6-5-7-18(13-17)26(27,28)29/h3-13,30H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSQPXUNYVCXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC(=CC=C5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidoindole core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene as the alkylating agent.

    Attachment of the trifluoromethylphenyl group: This can be accomplished through a nucleophilic substitution reaction using a trifluoromethylphenyl halide.

    Incorporation of the methylsulfanyl group: This step typically involves a thiolation reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound characterized by its unique pyrimidoindole core structure and diverse functional groups. This compound has garnered attention for its potential applications across various scientific fields, including chemistry, biology, medicine, and materials science.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a versatile precursor in the synthesis of more intricate organic molecules due to its reactive functional groups.

Biology

  • Bioactive Compound Investigation : Preliminary studies suggest potential antimicrobial and anticancer properties. The compound's structure allows for interactions with biological targets such as enzymes and receptors.

Medicine

  • Therapeutic Potential : Research is ongoing to explore its effects on specific biological pathways and targets. Its unique structure may facilitate the development of novel therapeutic agents.

Industry

  • Advanced Material Development : The compound is being explored for use in creating polymers and materials with specialized properties, particularly in fields requiring high-performance materials.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival.
  • Antimicrobial Properties :
    • Research indicated that the compound showed promising activity against several bacterial strains. The structure-activity relationship (SAR) studies highlighted the importance of the trifluoromethyl group in enhancing antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]indole
  • **3-(3,5-dimethylphenyl)-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5H-pyrimido[5,4-b]benzimidazole

Uniqueness

The uniqueness of 3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dimethylphenyl and trifluoromethylphenyl groups enhances its lipophilicity and potential for bioactivity, while the methylsulfanyl group provides additional sites for chemical modification and interaction with molecular targets.

Biological Activity

The compound 3-(3,5-dimethylphenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidoindole core with various functional groups that may influence its biological properties. The molecular formula is C22H18F3N3O3SC_{22}H_{18}F_3N_3O_3S, and it has a molecular weight of 493.53 g/mol. Its structure allows for diverse interactions with biological targets, which is crucial for its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the methylsulfanyl group enhances its reactivity, potentially allowing it to form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with target proteins. This interaction can modulate the activity of enzymes involved in various metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of trifluoromethyl groups often enhances lipophilicity, which may improve membrane permeability and contribute to increased antimicrobial efficacy.

Anticancer Properties

The potential anticancer activity of this compound is supported by studies on related pyrimidine derivatives that have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the inhibition of critical enzymes or pathways essential for cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the dimethylphenyl and trifluoromethylphenyl groups can significantly impact potency and selectivity. For example:

  • Dimethyl substitution at specific positions on the phenyl ring has been linked to enhanced antimicrobial activity.
  • The trifluoromethyl group can increase the electron-withdrawing capacity, affecting the overall reactivity and interaction with biological targets .

Case Studies

  • Antimicrobial Efficacy : In a study evaluating various pyrimidine derivatives, compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Against Cancer Cells : Another study focused on pyrimidine derivatives showed that certain modifications led to enhanced cytotoxicity against HeLa cells. The presence of specific substituents was crucial for inducing apoptosis in cancer cells .

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